molecular formula C9H12BrP B14480369 [(2-Bromophenyl)methyl](dimethyl)phosphane CAS No. 70052-69-6

[(2-Bromophenyl)methyl](dimethyl)phosphane

Katalognummer: B14480369
CAS-Nummer: 70052-69-6
Molekulargewicht: 231.07 g/mol
InChI-Schlüssel: XVFREAIZBIACNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Bromophenyl)methylphosphane is an organophosphorus compound that features a phosphine group bonded to a brominated phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)methylphosphane typically involves the reaction of (2-bromophenyl)methyl chloride with dimethylphosphine. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production methods for (2-Bromophenyl)methylphosphane are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Bromophenyl)methylphosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(2-Bromophenyl)methylphosphane has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2-Bromophenyl)methylphosphane primarily involves its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals, facilitating various catalytic cycles. The bromine atom can participate in halogen bonding, influencing the reactivity and selectivity of the compound in different reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-Bromophenyl)methylphosphane is unique due to its specific combination of a brominated phenyl ring and dimethylphosphine group. This combination imparts distinct reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications .

Eigenschaften

CAS-Nummer

70052-69-6

Molekularformel

C9H12BrP

Molekulargewicht

231.07 g/mol

IUPAC-Name

(2-bromophenyl)methyl-dimethylphosphane

InChI

InChI=1S/C9H12BrP/c1-11(2)7-8-5-3-4-6-9(8)10/h3-6H,7H2,1-2H3

InChI-Schlüssel

XVFREAIZBIACNA-UHFFFAOYSA-N

Kanonische SMILES

CP(C)CC1=CC=CC=C1Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.